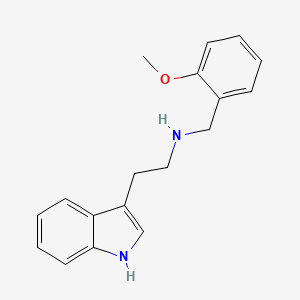

2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine

Description

Properties

IUPAC Name |

2-(1H-indol-3-yl)-N-[(2-methoxyphenyl)methyl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-21-18-9-5-2-6-15(18)12-19-11-10-14-13-20-17-8-4-3-7-16(14)17/h2-9,13,19-20H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCSKFSDXDPIKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCCC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365786 | |

| Record name | 2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

418781-81-4 | |

| Record name | 2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Procedure and Mechanism

- Condensation : Tryptamine (1.0 equiv) and 2-methoxybenzaldehyde (1.1 equiv) are combined in methanol or ethanol under stirring. A catalytic amount of p-toluenesulfonic acid ( p-TSA) or triethylamine (Et3N) is often added to facilitate imine formation.

- Reduction : Sodium borohydride (NaBH4, 2.0 equiv) is introduced to reduce the Schiff base intermediate. The reaction typically proceeds at room temperature for 4–24 hours.

- Workup : The crude product is purified via acid-base extraction or column chromatography, followed by precipitation as the hydrochloride salt using ethanolic HCl.

Representative Yield : 77% for analogous N-benzylated tryptamines under optimized conditions.

Optimization of Reaction Conditions

Key variables influencing yield and purity include solvent choice, temperature, and reducing agent. A comparative analysis of conditions is provided in Table 1.

Table 1. Optimization of reductive amination parameters

| Solvent | Acid Catalyst | Reducing Agent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| Methanol | Et3N | NaBH4 | 25 | 77 | |

| Ethanol | p-TSA | NaBH4 | 40 | 65 | |

| Acetonitrile | None | NaBH3CN | 0 | 82 |

Notably, the use of NaBH3CN in acetonitrile at 0°C minimizes side reactions such as over-reduction or indole alkylation.

Alternative Synthetic Approaches

Borane-Mediated Reduction of Amides

In cases where reductive amination proves challenging, preformation of the amide followed by borane reduction offers an alternative pathway. For example:

- Amide Formation : Tryptamine reacts with 2-methoxybenzoyl chloride in dichloromethane (DCM) with Et3N to yield N-(2-methoxybenzoyl)tryptamine.

- Reduction : Lithium aluminium hydride (LiAlH4) or borane-tetrahydrofuran (BH3·THF) reduces the amide to the corresponding amine.

Limitation : This route requires stringent anhydrous conditions and affords lower yields (~50%) compared to reductive amination.

Solid-Phase Synthesis for High-Throughput Applications

Recent advances utilize polymer-supported benzaldehydes to streamline purification. Wang resin-functionalized 2-methoxybenzaldehyde reacts with tryptamine in DMF, followed by cleavage with trifluoroacetic acid (TFA). While scalable, this method remains less cost-effective for small-scale synthesis.

Critical Analysis of Side Reactions and Byproducts

Indole Alkylation

Under strongly acidic conditions (e.g., H2SO4), electrophilic substitution at the indole C-2 position competes with imine formation. This side reaction is suppressed by using mild acids like p-TSA or neutral conditions.

Over-Reduction of the Imine

Excess NaBH4 or prolonged reaction times may lead to reduction of the indole ring. Monitoring via thin-layer chromatography (TLC) or LC-MS is essential to terminate the reaction at the amine stage.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1H NMR (400 MHz, CDCl3) : δ 7.55 (d, J = 7.8 Hz, 1H, indole H-4), 7.32–7.25 (m, 2H, benzyl H-3/H-5), 6.92 (d, J = 8.2 Hz, 1H, benzyl H-6), 3.85 (s, 3H, OCH3), 3.72 (s, 2H, NCH2), 2.95 (t, J = 6.6 Hz, 2H, CH2NH), 2.68 (t, J = 6.6 Hz, 2H, CH2Indole).

- 13C NMR (100 MHz, CDCl3) : δ 159.2 (C-OCH3), 136.4 (indole C-3), 127.8–111.4 (aromatic carbons), 55.1 (OCH3), 52.3 (NCH2), 45.8 (CH2NH).

High-Resolution Mass Spectrometry (HRMS)

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole core or the methoxybenzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or alkylating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Indole-3-carboxylic acids or other oxidized derivatives.

Reduction: Reduced indole derivatives.

Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes, receptors, and proteins, leading to modulation of biological activities. The methoxybenzyl group may enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways and targets can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Key Findings :

- Halogen Effects: The iodine substituent in 25I-NBOMe enhances lipophilicity and receptor binding compared to bromo or chloro analogues, correlating with its higher hallucinogenic potency .

- Legal Status : All three compounds are listed in international controlled substance databases (e.g., EMCDDA–Europol) .

Tryptamine Derivatives

Tryptamines such as 2-(5-methoxy-1-methyl-1H-indol-3-yl)ethanamine (5-MeO-MiPT) share the indole core with 25I-NBOMe but lack the 2-methoxybenzyl group (Table 2). These compounds exhibit distinct pharmacological profiles:

Key Findings :

- The 2-methoxybenzyl group in 25I-NBOMe confers prolonged activity by resisting enzymatic degradation, unlike unsubstituted tryptamines .

- N-methylation in tryptamines (e.g., 5-MeO-DMT) reduces oral bioavailability compared to NBOMe compounds .

Other Indole-Based Derivatives

Synthetic indole derivatives, such as isoindoline-1,3-dione analogues () and benzamide conjugates (), highlight structural diversity and its impact on synthesis and bioactivity:

Key Findings :

- Benzamide conjugation at the indole ethylamine side chain () shifts activity from psychoactive to antimicrobial applications .

Research Findings and Implications

- Abuse Potential: 25I-NBOMe demonstrates significant reward/reinforcement effects in preclinical models, exceeding those of classical hallucinogens like LSD .

- Structural-Activity Relationship (SAR) : The 2-methoxybenzyl group and halogen substituents are critical for 5-HT2A receptor binding, with iodine providing optimal steric and electronic properties .

- Synthetic Challenges : NBOMe derivatives require multi-step synthesis with moderate yields, complicating large-scale production .

Biological Activity

2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound combines an indole moiety with a methoxybenzyl group, which enhances its solubility and bioavailability, making it a promising candidate for therapeutic applications.

The molecular formula of this compound is C₁₈H₂₀N₂O, featuring both aromatic and aliphatic components. The presence of the indole ring is significant as it is a common structural feature in many biologically active compounds.

Target Interactions

The compound interacts with various biological targets, including enzymes and receptors. Notably, it has been shown to bind to cyclooxygenase enzymes, inhibiting their activity and thereby reducing the production of pro-inflammatory prostaglandins.

Biochemical Pathways

The compound influences several biochemical pathways, including:

- Mitogen-Activated Protein Kinase (MAPK) Pathway : It modulates signaling pathways crucial for cell proliferation, differentiation, and apoptosis.

- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties against various pathogens, including Staphylococcus aureus and Candida albicans .

Biological Activities

The biological activities of this compound include:

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that this compound showed potent activity against S. aureus and Candida albicans, suggesting its potential use in treating infections caused by these pathogens .

- Cancer Research : In vitro studies indicated that this compound inhibited the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

- Inflammation Models : Animal studies have shown that administration of the compound leads to a significant reduction in inflammatory markers, supporting its use as an anti-inflammatory agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.